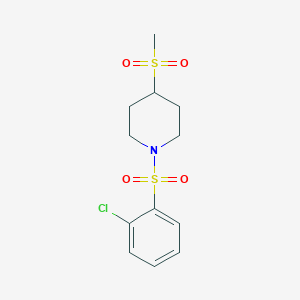

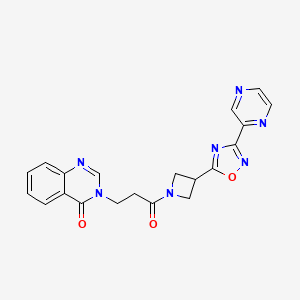

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar piperidine derivatives involves condensation reactions, where a piperidin-4-yl methanol is reacted with different sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine. This process is meticulously characterized by spectroscopic techniques and further validated by X-ray crystallography to investigate the structure of the synthesized compounds (Girish et al., 2008).

Molecular Structure Analysis

The molecular structure of these compounds is often determined using X-ray crystallography, revealing that the piperidine ring adopts a chair conformation. The geometry around the sulfur atom generally aligns with a tetrahedral configuration, indicative of the stable nature of these molecules. Such studies are crucial for understanding the three-dimensional arrangement of atoms and the potential chemical behavior of the compound (Girish et al., 2008).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and crystal structure of related sulfonated piperidine derivatives have been extensively studied, highlighting the chemical properties and potential applications in various fields including material science and pharmaceuticals. For instance, the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol and its structural analysis through X-ray crystallography demonstrated the compound's potential in understanding molecular interactions and designing novel materials or drug molecules (Girish et al., 2008).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of sulfonated piperidine derivatives. For example, the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against pathogens affecting tomato plants was evaluated, revealing that specific substitutions on the benzhydryl and sulfonamide rings significantly influence the compounds' effectiveness. This research suggests potential applications in developing new antimicrobial agents for agriculture (Vinaya et al., 2009).

Medicinal Chemistry and Drug Design

The role of sulfonated piperidine compounds in medicinal chemistry, particularly in the design and development of new drugs, has been underscored by various studies. Research on sulfonyl hydrazones featuring piperidine derivatives highlighted their potential as antioxidants and anticholinesterase agents. These compounds were evaluated for their capacity to inhibit lipid peroxidation and scavenge free radicals, indicating their usefulness in developing treatments for oxidative stress-related diseases (Karaman et al., 2016).

Solid-Phase Synthesis Applications

The utility of polymer-bound sulfonated piperidine derivatives in solid-phase synthesis has been demonstrated, offering a versatile approach for constructing complex organic molecules. This methodology facilitates the synthesis of diverse compounds, including those with potential biological activity, through efficient, recyclable processes (Barco et al., 1998).

Alzheimer’s Disease Research

A series of N-substituted derivatives of sulfonated piperidine were synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The study explored the enzyme inhibition activity against acetylcholinesterase (AChE), with some compounds showing promise as new drug candidates. This research is pivotal in the ongoing search for effective treatments for neurodegenerative diseases (Rehman et al., 2018).

Propriétés

IUPAC Name |

1-(2-chlorophenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO4S2/c1-19(15,16)10-6-8-14(9-7-10)20(17,18)12-5-3-2-4-11(12)13/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXKJORVWXZZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2-Chlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2496592.png)

![(E)-ethyl 2-(6-chloro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2496595.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2496596.png)

![N-[4-(5-phenyl-1H-1,2,3-triazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2496599.png)

![1-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2496600.png)

![[2-(2,5-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2496602.png)

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)